5-(3-(2-Nitrophenyl)-2-propenylidene)selenazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-(2-Nitrophenyl)-2-propenylidene)selenazolidine-2,4-dione is a compound with a unique structure that includes a selenazolidine ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(2-Nitrophenyl)-2-propenylidene)selenazolidine-2,4-dione typically involves the reaction of 2-nitrobenzaldehyde with selenazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(3-(2-Nitrophenyl)-2-propenylidene)selenazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
5-(3-(2-Nitrophenyl)-2-propenylidene)selenazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(3-(2-Nitrophenyl)-2-propenylidene)selenazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with cellular proteins and enzymes, leading to various biological effects. The selenazolidine ring may also play a role in modulating the compound’s activity by interacting with cellular thiols and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
5-(2-Nitrophenyl)methylene)selenazolidine-2,4-dione: Similar structure but with a different substitution pattern.
2,4-Selenazolidinedione: Lacks the nitrophenyl group and has different chemical properties.
Uniqueness
5-(3-(2-Nitrophenyl)-2-propenylidene)selenazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a selenazolidine ring and a nitrophenyl group makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
82085-50-5 |
---|---|
Molecular Formula |
C12H8N2O4Se |
Molecular Weight |
323.17 g/mol |
IUPAC Name |
(5Z)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1,3-selenazolidine-2,4-dione |
InChI |
InChI=1S/C12H8N2O4Se/c15-11-10(19-12(16)13-11)7-3-5-8-4-1-2-6-9(8)14(17)18/h1-7H,(H,13,15,16)/b5-3+,10-7- |
InChI Key |
VMKDKFMXNOTCHQ-JEFLAVHQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C=C\2/C(=O)NC(=O)[Se]2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=C2C(=O)NC(=O)[Se]2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.